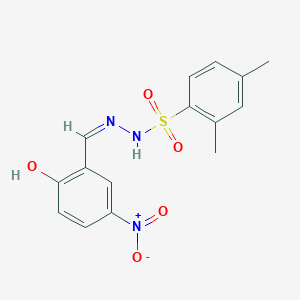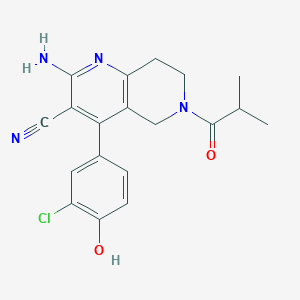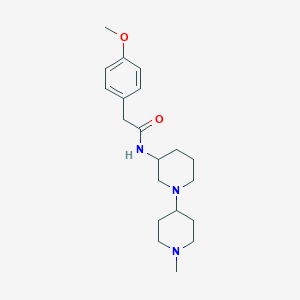
N'-(2-hydroxy-5-nitrobenzylidene)-2,4-dimethylbenzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2-hydroxy-5-nitrobenzylidene)-2,4-dimethylbenzenesulfonohydrazide, also known as sulfaquinoxaline (SQ), is a sulfonamide antibiotic that has been used in veterinary medicine for the treatment of bacterial infections in livestock. SQ has a broad spectrum of activity against gram-positive and gram-negative bacteria, making it a useful tool in the fight against bacterial infections. In
Mécanisme D'action
SQ works by inhibiting the synthesis of dihydrofolic acid, a key precursor to nucleic acid synthesis in bacteria. SQ binds to the enzyme dihydropteroate synthase, which is involved in the synthesis of dihydrofolic acid, and prevents its activity. This leads to a decrease in the production of nucleic acids, which are essential for bacterial growth and replication.
Biochemical and Physiological Effects:
SQ has been shown to have low toxicity in laboratory animals and is generally well-tolerated. However, it can cause adverse effects in some individuals, such as hypersensitivity reactions and hemolytic anemia. SQ can also interfere with the absorption of other drugs, such as warfarin, and should be used with caution in patients taking these medications.
Avantages Et Limitations Des Expériences En Laboratoire
SQ is a useful tool in the laboratory for studying bacterial infections and their treatment. Its broad spectrum of activity against gram-positive and gram-negative bacteria allows for the investigation of a wide range of bacterial strains. However, its use is limited by its potential toxicity and the risk of developing resistance to the drug.
Orientations Futures
There are several areas of research that could be explored in the future regarding SQ. One area of interest is the development of new analogs of SQ that have improved antibacterial activity and reduced toxicity. Another area of research is the investigation of SQ's potential use in treating other diseases, such as malaria and cancer. Additionally, further studies could be conducted to better understand the mechanism of action of SQ and to identify new targets for antibacterial drugs.
Méthodes De Synthèse
SQ can be synthesized by reacting 2,4-dimethylbenzenesulfonohydrazide with 2-hydroxy-5-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds via a Schiff base intermediate, which is subsequently reduced to yield SQ. The yield of SQ can be improved by using a higher concentration of the reactants and optimizing the reaction conditions.
Applications De Recherche Scientifique
SQ has been extensively studied for its antibacterial activity against a wide range of bacterial strains. It has been shown to be effective against both gram-positive and gram-negative bacteria, including Escherichia coli, Salmonella typhimurium, Staphylococcus aureus, and Streptococcus pyogenes. SQ has also been investigated for its potential use in treating other diseases, such as malaria and cancer.
Propriétés
IUPAC Name |
N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-10-3-6-15(11(2)7-10)24(22,23)17-16-9-12-8-13(18(20)21)4-5-14(12)19/h3-9,17,19H,1-2H3/b16-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCXDJXESAADMR-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N/N=C\C2=C(C=CC(=C2)[N+](=O)[O-])O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

hydrazone](/img/structure/B6071000.png)


![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylbenzamide](/img/structure/B6071022.png)
![7-(2-hydroxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6071025.png)

![N-(4-bromo-3-chlorophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6071038.png)
![3-{1-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6071044.png)
![N'-(3,5-dichloro-2-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6071050.png)

![2-{[5-(2,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B6071071.png)
![methyl (3-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}-1H-indol-1-yl)acetate](/img/structure/B6071083.png)
![3-[2-(1-isopropylpiperidin-2-yl)ethyl]-7-(trifluoromethyl)quinazolin-4(3H)-one](/img/structure/B6071084.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-{[5-ethyl-1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6071091.png)